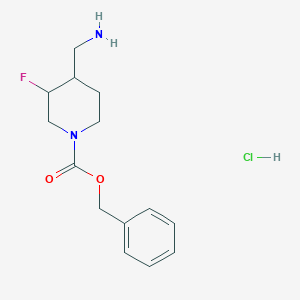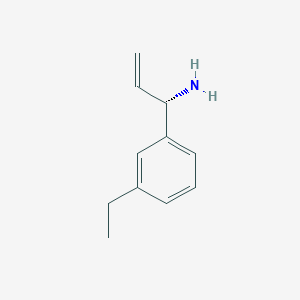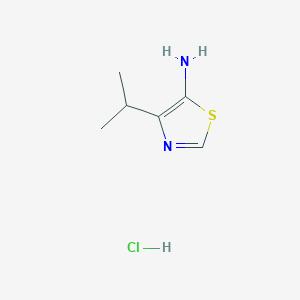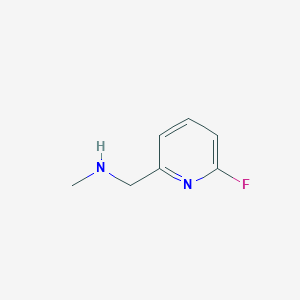![molecular formula C8H13ClN2 B13040919 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl](/img/structure/B13040919.png)
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride can be achieved through several methods. One efficient method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is applicable for the synthesis of various N6-substituted analogues as well .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reduction and debenzylation steps. The use of palladium on carbon as a catalyst and sodium borohydride as a reducing agent are common in industrial settings due to their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Palladium on Carbon: Used as a catalyst for hydrogenation and debenzylation reactions.
Major Products Formed
The major products formed from these reactions include various N6-substituted analogues of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine .
Aplicaciones Científicas De Investigación
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and migration .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride: Similar in structure but differs in the position of the methyl group.
Pyrrolopyrazine Derivatives: Contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
6-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-8-7(5-10-6)2-3-9-8;/h2-3,6,9-10H,4-5H2,1H3;1H |
Clave InChI |
RJUACNIWWVLVTR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CN1)C=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)
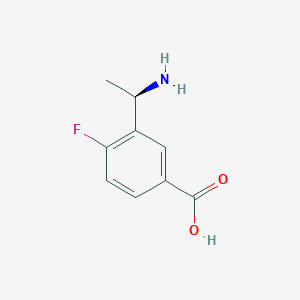





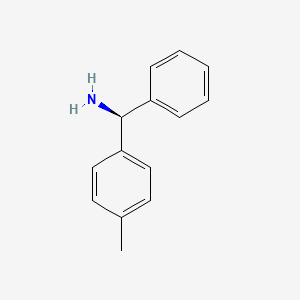
![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)
